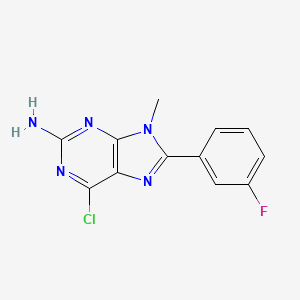
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine is a chemical compound with a complex structure that includes a purine core substituted with chlorine, fluorine, and methyl groups
Preparation Methods
The synthesis of 6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the purine core, followed by the introduction of the chloro, fluoro, and methyl substituents under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine can be compared with other similar compounds, such as:
6-Chloro-9H-purine: Lacks the fluorophenyl and methyl substituents, making it less complex.
8-(3-Fluorophenyl)-9H-purine: Lacks the chloro and methyl substituents.
9-Methyl-9H-purine: Lacks the chloro and fluorophenyl substituents. The uniqueness of this compound lies in its specific combination of substituents, which can confer unique properties and applications.
Properties
Molecular Formula |
C12H9ClFN5 |
|---|---|
Molecular Weight |
277.68 g/mol |
IUPAC Name |
6-chloro-8-(3-fluorophenyl)-9-methylpurin-2-amine |
InChI |
InChI=1S/C12H9ClFN5/c1-19-10(6-3-2-4-7(14)5-6)16-8-9(13)17-12(15)18-11(8)19/h2-5H,1H3,(H2,15,17,18) |
InChI Key |
HDTKYUNBZZNTQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)N)Cl)N=C1C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















